molecular formula C7H9ClN2O4S B10905249 methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate

methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate

Cat. No.: B10905249
M. Wt: 252.68 g/mol
InChI Key: BQPLMDGQKMEDQU-UHFFFAOYSA-N
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Description

Methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate is a sulfonamide-containing pyrazole derivative characterized by a methyl ester group, a sulfonyl linker, and a 4-chloro-substituted pyrazole ring.

Properties

Molecular Formula

C7H9ClN2O4S

Molecular Weight

252.68 g/mol

IUPAC Name

methyl 2-[(4-chloropyrazol-1-yl)methylsulfonyl]acetate

InChI

InChI=1S/C7H9ClN2O4S/c1-14-7(11)4-15(12,13)5-10-3-6(8)2-9-10/h2-3H,4-5H2,1H3

InChI Key

BQPLMDGQKMEDQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)CN1C=C(C=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Scientific Research Applications

Medicinal Chemistry

Methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate has shown promise in several medicinal applications:

  • Antimicrobial Activity : Research indicates that compounds with sulfonamide functionalities exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus< 10 µg/mL
    Escherichia coli< 15 µg/mL
  • Antioxidant Properties : Preliminary studies suggest that this compound can inhibit free radicals, contributing to its potential as an antioxidant agent .

Agricultural Science

The compound's unique structure allows for applications in agricultural science, particularly as a pesticide or herbicide. Its effectiveness against specific pests could be explored further, especially in formulations aimed at reducing crop damage while minimizing environmental impact.

Case Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of this compound against multidrug-resistant strains. The results demonstrated that this compound exhibited significant activity with lower MIC values compared to traditional antibiotics, indicating its potential as an alternative treatment option .

Case Study on Cytotoxic Effects

In another study focused on cancer cell lines, this compound displayed cytotoxic effects at concentrations above 10 µM. This finding suggests its potential role in cancer therapy, warranting further investigation into its mechanisms of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features

The compound’s core pyrazole-sulfonyl-acetate framework is shared with several analogs, but variations in substituents significantly alter properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups
Methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate (Target) C₈H₁₀ClN₂O₄S* ~264.7* 4-chloro-pyrazole, methyl sulfonyl, methyl ester Sulfonyl, ester, pyrazole
{5-[(4-Chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl acetate C₁₅H₁₃ClF₃N₂O₄S 408.8 4-chlorobenzyl sulfonyl, trifluoromethyl, methyl ester Sulfonyl, ester, trifluoromethyl, pyrazole
[5-(4-Chlorobenzenesulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate C₁₄H₁₂ClF₃N₂O₄S 396.77 4-chlorobenzenesulfonyl, trifluoromethyl, methyl ester Sulfonyl, ester, trifluoromethyl, pyrazole
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate C₂₁H₂₀ClN₂O₃ ~398.8* 4-methylphenoxy, phenyl, 2-chloroacetate Phenoxy, chloroacetate, pyrazole

*Estimated based on structural similarity.

Substituent Effects on Properties

Sulfonyl vs. Sulfonyl groups may improve solubility in polar solvents and stabilize negative charges, influencing reactivity in nucleophilic substitutions .

Trifluoromethyl (CF₃) vs. Chloro (Cl) Substituents :

  • The trifluoromethyl group in is a strong electron-withdrawing group, increasing metabolic stability and lipophilicity compared to the simpler chloro substituent in the target compound. This could make more suitable for applications requiring prolonged biological activity .
  • The 4-chloro substituent on the pyrazole ring in the target compound may confer moderate electronegativity, balancing reactivity and solubility .

Ester Group Variations :

  • The target compound and use methyl esters, which are less hydrolytically stable than the 2-chloroacetate ester in . The chloroacetate group in may increase electrophilicity, enabling faster reactivity in acyl transfer reactions .

Molecular Weight and Steric Considerations

  • The target compound (~264.7 g/mol) is smaller than analogs with aromatic or trifluoromethyl substituents (e.g., 396.77–408.8 g/mol in ), suggesting better bioavailability or easier synthetic modification.

Biological Activity

Methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique combination of a chloro-substituted pyrazole ring, a sulfonyl group, and an acetate moiety, which contribute to its reactivity and biological properties.

PropertyValue
Molecular Formula C₇H₉ClN₂O₄S
Molecular Weight 252.68 g/mol
IUPAC Name methyl 2-[(4-chloropyrazol-1-yl)methylsulfonyl]acetate
InChI Key BQPLMDGQKMEDQU-UHFFFAOYSA-N
Canonical SMILES COC(=O)CS(=O)(=O)CN1C=C(C=N1)Cl

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group may facilitate interactions that lead to the inhibition or activation of specific biological pathways.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have been shown to possess antibacterial and antifungal properties. For instance, studies demonstrate that related compounds can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases .
  • Anticancer Potential : Pyrazole derivatives are recognized for their anticancer activities. Various studies have reported that compounds within this class can inhibit the proliferation of cancer cells across different types, including breast, lung, and colorectal cancers .

1. Anticancer Activity

A study published in the ACS Omega journal evaluated the anticancer potential of pyrazole derivatives, including this compound. The results indicated significant antiproliferative effects against several cancer cell lines, suggesting that further development could lead to new therapeutic agents .

2. Antimicrobial Evaluation

In another study focusing on the antimicrobial properties of pyrazole derivatives, it was found that compounds with similar structures demonstrated effective inhibition against various bacterial strains such as E. coli and K. pneumoniae. The study highlighted the importance of functional groups in enhancing antimicrobial activity .

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